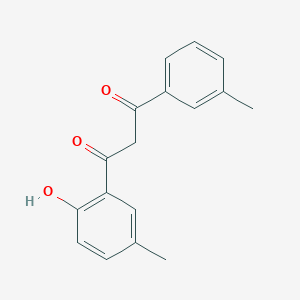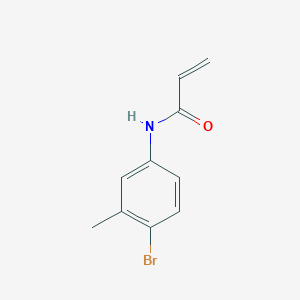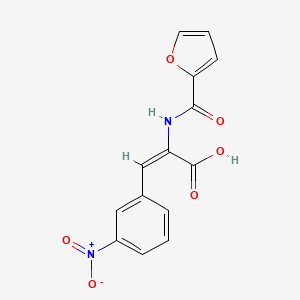
1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenol compound found in turmeric. Curcumin has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione is complex and not fully understood. Curcumin has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt pathways. Curcumin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS. Additionally, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Curcumin has various biochemical and physiological effects. Curcumin has been shown to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines and enzymes. Curcumin has also been shown to improve cognitive function and reduce the risk of neurodegenerative disorders by increasing the production of neurotrophic factors and reducing the accumulation of amyloid-beta plaques. Additionally, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments. Curcumin is readily available and can be easily synthesized or extracted from turmeric. Curcumin is also relatively inexpensive compared to other compounds used in lab experiments. However, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione has some limitations for lab experiments. Curcumin is poorly soluble in water, which can limit its bioavailability and effectiveness. Additionally, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione can be unstable under certain conditions, which can affect its potency and efficacy.
Orientations Futures
There are several future directions for 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione research. One direction is to investigate the potential of 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the use of 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione as a drug delivery system for other compounds. Additionally, future research can focus on improving the bioavailability and stability of 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione to enhance its therapeutic potential. Finally, future research can investigate the potential of 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method for 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione synthesis is extraction from turmeric. The extraction process involves the use of organic solvents to separate 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedioneoids from turmeric. Chemical synthesis involves the reaction of ferulic acid and vanillin in the presence of a base. Microbial synthesis involves the use of microorganisms to produce 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione has anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Curcumin has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)-1,3-propanedione has been shown to improve cognitive function and reduce the risk of neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-4-3-5-13(8-11)16(19)10-17(20)14-9-12(2)6-7-15(14)18/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMPQUJERWQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-dichlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5846840.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5846850.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)

![N'-[1-(4-aminophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5846867.png)


![N-(3,4-dimethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5846881.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5846897.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5846932.png)
